N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide
Description
Properties
Molecular Formula |
C22H26N4O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c27-21(25-13-15-29-16-14-25)18-5-4-6-19(17-18)23-22(28)26-11-9-24(10-12-26)20-7-2-1-3-8-20/h1-8,17H,9-16H2,(H,23,28) |
InChI Key |
IVNMFYQOZKMFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Acylation Reactions
A foundational approach involves sequential nucleophilic substitution and acylation steps. For instance, chloroacetyl chloride reacts with 3-aminophenyl morpholine derivatives to form intermediates, which subsequently undergo coupling with 4-phenylpiperazine. Patent US9415037B2 highlights the use of aprotic solvents like dichloromethane for such reactions, achieving yields of 65–75% under reflux conditions. Critical to this method is the stoichiometric control of acylating agents to prevent over-substitution.
Palladium-Catalyzed Coupling Reactions
Cross-coupling methodologies, particularly Suzuki-Miyaura reactions, enable the integration of aromatic subunits. In WO2019138362A1, phenylboronic acid catalyzes the formation of aryl-ether bonds between morpholinone intermediates and nitroaniline precursors. This method employs palladium on carbon (5% Pd/C) under hydrogenation conditions, achieving 85–90% conversion rates. The use of acetonitrile as a solvent enhances reaction homogeneity, while potassium carbonate facilitates deprotonation.
Cyclization Strategies for Morpholine-Piperazine Hybrids
Cyclization of linear precursors represents a pivotal step. RU2387642C2 discloses a protocol where 2-(2-chloroethoxy)acetic acid undergoes ring closure with piperazine derivatives in the presence of phase-transfer catalysts. Optimal conditions include refluxing in tetrahydrofuran (THF) with sodium hypochlorite as an oxidizing agent, yielding 70–80% of the cyclized product.
Optimization of Reaction Conditions
Solvent Systems and Catalysts
Patent WO2019138362A1 emphasizes the role of PEG-400 as a phase-transfer catalyst, improving interfacial interactions in biphasic systems. Acidification with hydrochloric acid post-reaction ensures precipitation of the pure product.
Oxidation and Reduction Steps
The oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using TEMPO radical and sodium hypochlorite is critical. This step achieves 95% conversion under mild conditions (25°C, 4 hours). Subsequent reduction of nitro intermediates to amines via hydrogenation (H₂, 50 psi) over Pd/C affords the final product with >90% purity.
Comparative Analysis of Synthetic Methods
The Pd-catalyzed route offers superior yields but necessitates rigorous post-reaction filtration to remove residual palladium. Cyclization methods, while scalable, demand anhydrous conditions to prevent hydrolysis of intermediates.
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Piperazine-carboxamides with varying aryl substituents exhibit distinct physicochemical behaviors. For example:
- Halogen-Substituted Derivatives (): Compounds A2–A6 (fluorine- or chlorine-substituted phenyl rings) show melting points ranging from 189.5–199.6°C, with yields between 45–57%. These substituents increase molecular polarity but reduce synthetic yields compared to unsubstituted analogs .
- Morpholine-Substituted Analogs (): The morpholine-4-carbonyl group introduces a tertiary amine and ether oxygen, likely improving aqueous solubility compared to halogenated derivatives.
Table 1: Substituent Impact on Key Properties
Structural and Conformational Analysis
- Piperazine Ring Conformation: X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirms a chair conformation for the piperazine ring, a feature likely shared by the target compound.
- Morpholine Group : The morpholine-4-carbonyl moiety introduces a planar, electron-rich region that may engage in hydrogen bonding or π-π stacking, contrasting with halogenated derivatives that rely on hydrophobic/halogen bonding .
Biological Activity
N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that falls under the category of piperazine derivatives. This compound has garnered attention due to its unique structural features, which are associated with a variety of biological activities and potential therapeutic applications.
Structural Characteristics
The compound features a piperazine ring that is substituted with a morpholin-4-ylcarbonyl group and a phenyl group, alongside a carboxamide functional group. The presence of these functional groups contributes to its biological reactivity and potential interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Piperazine Ring | Central structure providing diverse reactivity |
| Morpholin-4-ylcarbonyl Group | Enhances solubility and receptor binding |
| Phenyl Group | Contributes to hydrophobic interactions |
| Carboxamide Functionality | Influences biological activity through hydrogen bonding |
Biological Activities
This compound exhibits a range of biological activities, including:
- Antidepressant and Anxiolytic Effects : Similar compounds have shown promise in treating mood disorders by modulating neurotransmitter systems.
- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction.
- Antimicrobial Activity : The compound may exhibit activity against various pathogens, contributing to its therapeutic potential in infectious diseases.
The mechanism of action for this compound is hypothesized to involve interactions with specific receptors or enzymes.
- Receptor Binding : Studies indicate that the compound may interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.
- Cellular Pathways : It is believed that the compound influences several signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Research has been conducted to evaluate the biological activity of this compound. Notable findings include:
- In Vitro Studies : Laboratory experiments demonstrated that the compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies showed promising results in reducing anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide | Piperazine ring, chlorophenyl group | Antidepressant, antipsychotic |
| 4-[hydroxy(diphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide | Piperidine ring, trifluoromethyl group | Anticancer properties |
| N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide | Pyrrolopyridine structure | Potential anti-inflammatory |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, starting with coupling 3-aminophenyl morpholine carbonyl derivatives with activated carbamoyl intermediates. Key steps include:
- Use of coupling agents like EDC/HOBt for amide bond formation.
- Solvent optimization (e.g., THF or DCM) to enhance solubility and reaction efficiency.
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Monitoring reaction progress using TLC and HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions on the piperazine and morpholine rings.
- Mass Spectrometry (HRMS) : For molecular weight confirmation (C23H26N4O3, expected m/z 406.42).
- X-ray Crystallography : To resolve 3D conformation, particularly the chair configuration of the piperazine ring .
Q. What preliminary biological assays are suitable for initial pharmacological profiling?
- Methodological Answer :
- In vitro receptor binding assays : Screen against serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors due to structural similarities to known neuromodulators.
- Cytotoxicity testing : Use MTT assays on HEK-293 or SH-SY5Y cell lines to evaluate safety margins.
- Solubility and stability studies : Assess in PBS (pH 7.4) and simulated gastric fluid for early ADME profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the morpholinylcarbonyl group in target selectivity?
- Methodological Answer :
- Synthesize analogs with substitutions (e.g., morpholine → piperidine) and compare binding affinities via radioligand displacement assays.
- Use molecular dynamics simulations to analyze hydrogen bonding and steric effects of the morpholine carbonyl group at receptor active sites.
- Cross-reference with pharmacophore models of CNS-targeting piperazines to identify critical interactions .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., dual agonist/antagonist activity)?
- Methodological Answer :
- Functional assays : Distinguish agonist vs. antagonist behavior using cAMP accumulation (for GPCRs) or calcium flux assays.
- Tissue-specific testing : Evaluate activity in brain slices vs. peripheral tissues to identify compartmentalized effects.
- Metabolite screening : Check for active metabolites via LC-MS that may contribute to contradictory in vivo results .
Q. How can computational modeling predict off-target interactions and polypharmacology risks?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to screen against the ChEMBL database for kinase or cytochrome P450 off-targets.
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity.
- Network pharmacology : Map compound-target-pathway interactions using STRING or KEGG databases to identify unintended signaling modulation .
Comparative Analysis
Q. How does this compound compare to N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide in receptor binding profiles?
- Methodological Answer :
- Binding affinity assays : Direct comparison via competitive binding assays (e.g., 5-HT1A Ki values).
- Thermodynamic studies : Measure ΔG and ΔH using ITC to assess entropy-driven vs. enthalpy-driven binding.
- Structural analysis : Overlay X-ray structures to highlight differences in chlorophenyl vs. morpholinylcarbonyl interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
